molecular formula C₂₀H₁₉NO₆ B1153888 3-epi-Ochratoxin B

3-epi-Ochratoxin B

Cat. No.: B1153888
M. Wt: 369.37
Attention: For research use only. Not for human or veterinary use.
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Description

3-epi-Ochratoxin B is a stereoisomer of Ochratoxin B (OTB), which is a non-chlorinated analog of the potent mycotoxin Ochratoxin A (OTA) . OTA is a naturally occurring mycotoxin produced by fungi in the Aspergillus and Penicillium genera, known to be nephrotoxic, immunotoxic, and carcinogenic in animals, and is classified by the IARC as a possible human carcinogen (Group 2B) . The primary target organ for OTA is the kidney, and it has been implicated in diseases such as Balkan Endemic Nephropathy . The presence of the chlorine atom on the phenolic moiety is a key structural feature contributing to OTA's high toxicity, making the non-chlorinated OTB and its analogs like this compound valuable for structure-activity relationship (SAR) studies . Researchers use this compound as a reference standard in analytical methods, including high-performance liquid chromatography (HPLC) and mass spectrometry (MS), to accurately detect, identify, and quantify mycotoxin contamination in food, feed, and biological samples . Its application is crucial for investigating the metabolic pathways, bioavailability, and toxicological mechanisms of ochratoxins, helping to advance scientific understanding of these significant foodborne hazards. This product is intended for research purposes only.

Properties

Molecular Formula

C₂₀H₁₉NO₆

Molecular Weight

369.37

Synonyms

N-[[(3S)-3,4-Dihydro-8-hydroxy-3-methyl-1-oxo-1H-2-benzopyran-7-yl]carbonyl]-L-phenylalanine;  (S)-N-[(3,4-Dihydro-8-hydroxy-3-methyl-1-oxo-1H-2-benzopyran-7-yl)_x000B_carbonyl]-L-phenylalanine;  (3S,14S)-Ochratoxin B

Origin of Product

United States

Biosynthetic Pathways and Enantiomeric/epimeric Considerations

General Biosynthetic Route of Ochratoxins

Ochratoxins are mycotoxins produced by several species of fungi belonging to the Aspergillus and Penicillium genera. mdpi.com Structurally, they consist of a dihydroisocoumarin moiety linked to the amino acid L-phenylalanine via an amide bond. mdpi.com The biosynthesis of these complex molecules involves two primary metabolic pathways.

The dihydroisocoumarin core of ochratoxins is synthesized via the polyketide pathway. nih.gov This process is initiated by a polyketide synthase (PKS), a large, multimodular enzyme. mdpi.com The synthesis begins with the condensation of acetyl-CoA and malonyl-CoA to form a pentaketide (B10854585) chain. nih.gov This polyketide chain then undergoes cyclization and aromatization to form the fundamental isocoumarin (B1212949) structure. nih.gov

In the consensus biosynthetic pathway for Ochratoxin A (OTA), the PKS OtaA utilizes acetyl-CoA and malonyl-CoA to synthesize 7-methylmellein. nih.govnih.gov This intermediate is then oxidized by a cytochrome P450 monooxygenase, OtaC, to form ochratoxin β (OTβ). nih.govnih.gov

The L-phenylalanine unit, which is essential for the final structure of ochratoxins, is derived from the shikimate pathway. mdpi.com This is a common metabolic route in fungi and plants for the synthesis of aromatic amino acids. While the shikimate pathway provides the phenylalanine precursor, the subsequent steps involve its incorporation into the growing ochratoxin molecule.

The crucial step in the formation of the complete ochratoxin molecule is the creation of an amide bond between the dihydroisocoumarin moiety and L-phenylalanine. mdpi.com This reaction is catalyzed by a non-ribosomal peptide synthetase (NRPS). mdpi.com Specifically, the NRPS enzyme OtaB facilitates the linkage of ochratoxin β (OTβ) and L-β-phenylalanine to synthesize Ochratoxin B (OTB). nih.govnih.gov The involvement of an NRPS has been confirmed in Aspergillus species, and its action precedes the chlorination step that converts OTB to OTA.

Shikimate Pathway for the Phenylalanine Moiety

Proposed Biosynthetic Steps Leading to Ochratoxin B

While the primary route to Ochratoxin A involves the chlorination of Ochratoxin B, some studies suggest that OTB may also arise from the dechlorination of OTA. researchgate.net This conversion is considered a detoxification pathway in some organisms, as OTB is generally less toxic than OTA. mdpi.com Oxidative dechlorination of OTA can lead to the formation of OTB, a reaction that can be influenced by the presence of molecules like glutathione (B108866).

The most accepted direct biosynthetic pathway to Ochratoxin B involves the enzymatic steps outlined in the general route of ochratoxins. This direct synthesis is now well-established through genetic and biochemical studies. The key steps are summarized below:

Polyketide Synthesis: A polyketide synthase (PKS), OtaA, synthesizes 7-methylmellein from acetyl-CoA and malonyl-CoA. nih.govnih.gov

Oxidation: The cytochrome P450 monooxygenase, OtaC, oxidizes 7-methylmellein to produce ochratoxin β (OTβ). nih.govnih.gov

Amide Bond Formation: A non-ribosomal peptide synthetase (NRPS), OtaB, catalyzes the condensation of OTβ with L-β-phenylalanine to form Ochratoxin B. nih.govnih.gov

This sequence of reactions, culminating in the formation of OTB, is considered the primary route for its biosynthesis. OTB then serves as the direct precursor to Ochratoxin A, which is formed by the action of a halogenase enzyme, OtaD, that chlorinates OTB. nih.govnih.gov

Enantiomeric and Epimeric Considerations of 3-epi-Ochratoxin B

The designation "3-epi" in this compound indicates that it is an epimer of Ochratoxin B, differing in the stereochemical configuration at the C-3 position of the dihydroisocoumarin ring. While the natural occurrence and biosynthetic pathway of this compound are not well-documented, its formation can be hypothesized based on known biochemical transformations of similar mycotoxins.

The epimerization of mycotoxins, such as the conversion of deoxynivalenol (B1670258) (DON) to the less toxic 3-epi-DON, is known to occur enzymatically in some microorganisms. nih.govresearchgate.net This process often proceeds through a 3-keto intermediate, which then undergoes stereospecific reduction to form the epimer. researchgate.net A similar mechanism could potentially lead to the formation of this compound from Ochratoxin B.

Furthermore, epimerization of ochratoxins can be induced by physical factors such as heat, which has been shown to reduce the toxicity of Ochratoxin A through this structural change. mdpi.com It is plausible that similar conditions could lead to the epimerization of Ochratoxin B.

Dechlorination as a Potential Route from Ochratoxin A Precursors

Enzymology of Ochratoxin Biosynthesis

The creation of ochratoxins is a multi-step process orchestrated by a series of specialized enzymes. The core structure of these mycotoxins, including Ochratoxin B (OTB), is assembled through a modular enzymatic assembly line.

Role of Polyketide Synthases (PKS)

The biosynthesis of the ochratoxin scaffold begins with a highly reducing iterative Type I polyketide synthase (PKS). mdpi.comnih.govsemanticscholar.org This enzyme, encoded by the otaA gene, is responsible for constructing the dihydroisocoumarin moiety that forms the core of the ochratoxin molecule. nih.gov The PKS catalyzes the condensation of a starter unit, acetyl-CoA, with several malonyl-CoA extender units to form a pentaketide chain. nih.govnih.gov The PKS contains multiple domains, including a β-ketosynthase (KS), an acyl-transferase (AT), and a methyltransferase domain, the last of which is likely responsible for adding the methyl group to the polyketide structure. mdpi.comnih.gov The enzyme orchestrates the cyclization of the polyketide chain to form the initial dihydroisocoumarin structure. actascientific.com The action of the PKS is crucial not only for building the carbon skeleton but also for establishing the initial stereochemistry of the molecule. researchgate.net

Non-Ribosomal Peptide Synthetases (NRPS)

Following the creation of the polyketide core, a non-ribosomal peptide synthetase (NRPS) comes into play. mdpi.com This large, multimodular enzyme, encoded by the otaB gene, is responsible for ligating the amino acid L-phenylalanine to the polyketide-derived dihydroisocoumarin ring. nih.govebi.ac.uk The biosynthetic pathway first involves the oxidation of the initial PKS product, 7-methylmellein, into 7-carboxymellein (also known as ochratoxin β or OTβ) by a cytochrome P450 monooxygenase (OtaC). nih.gov The NRPS enzyme then activates L-phenylalanine and catalyzes the formation of an amide bond between it and OTβ, resulting in the formation of Ochratoxin B. nih.govebi.ac.uk This enzymatic step is a critical juncture in the pathway, distinguishing the ochratoxins from other polyketide metabolites. semanticscholar.org

Halogenase Activity and Absence in Ochratoxin B Synthesis

The distinction between Ochratoxin A (OTA) and Ochratoxin B (OTB) lies in a single chlorine atom. This halogenation step is the final stage in the OTA biosynthetic pathway and is catalyzed by a flavin-dependent halogenase, encoded by the otaD gene. nih.gov This enzyme specifically chlorinates OTB at the C-5 position of the dihydroisocoumarin ring to produce OTA. nih.gov Consequently, the biosynthesis of Ochratoxin B itself does not involve halogenase activity; OTB is the direct, non-chlorinated precursor to OTA. nih.govfrontiersin.org The absence of this halogenation step is the defining characteristic of OTB synthesis.

Genetic Basis of Biosynthesis (e.g., ota genes)

The enzymes required for ochratoxin biosynthesis are encoded by a cluster of genes, commonly referred to as the ota cluster. mdpi.com This gene cluster ensures the coordinated expression of the necessary biosynthetic machinery. Research has identified a consensus pathway in ochratoxin-producing fungi involving several key genes. nih.govebi.ac.uk

GeneEnzyme/Protein EncodedFunction in Ochratoxin Biosynthesis
otaAPolyketide Synthase (PKS)Synthesizes the pentaketide dihydroisocoumarin core. nih.govnih.gov
otaBNon-Ribosomal Peptide Synthetase (NRPS)Links L-phenylalanine to the polyketide core to form Ochratoxin B. nih.govebi.ac.uk
otaCCytochrome P450 MonooxygenaseOxidizes the PKS product (7-methylmellein) to Ochratoxin β (OTβ). nih.gov
otaDHalogenaseChlorinates Ochratoxin B to form Ochratoxin A. nih.gov
otaR1bZIP Transcription FactorRegulates the expression of the other ota genes in the cluster. ebi.ac.uk

The clustering of these genes facilitates their co-regulation and is a common feature in the biosynthesis of fungal secondary metabolites. actascientific.com

Stereoselective Enzymatic Steps in Ochratoxin Formation

The three-dimensional structure of ochratoxins is critical to their biological activity, and this stereochemistry is precisely controlled by the biosynthetic enzymes.

Origin of this compound Configuration

The naturally predominant form of ochratoxin possesses an (R)-configuration at the C-3 position of the dihydroisocoumarin ring, as indicated by its chemical name: N-{[(3R)-...-carbonyl}-L-phenylalanine. mdpi.comnih.govmdpi.com this compound is, therefore, the (3S)-epimer of Ochratoxin B.

The stereochemistry at the C-3 position is established during the PKS-catalyzed synthesis of the polyketide chain. researchgate.net PKS enzymes are known to be highly stereoselective, precisely controlling the conformation of the product during cyclization. nih.govlbl.gov The OtaA enzyme is thus responsible for generating the characteristic (3R) configuration of the ochratoxin core.

The precise biosynthetic origin of this compound is not well-documented in scientific literature. It is not believed to be a major product of the primary biosynthetic pathway. Its formation could potentially be attributed to several factors:

Non-enzymatic epimerization: The molecule may undergo spontaneous or induced epimerization under certain environmental conditions, such as heat, which has been shown to cause epimerization in Ochratoxin A. mdpi.com

Low-fidelity enzymatic activity: The primary PKS (OtaA) might have a low level of infidelity, occasionally producing the (3S)-epimer as a minor byproduct.

Action of other enzymes: While no specific "epimerase" for ochratoxin has been identified, enzymatic epimerization is a known detoxification mechanism for other mycotoxins, such as deoxynivalenol (DON), which is converted to the less toxic 3-epi-DON via a two-step oxidation-reduction process. frontiersin.orgmycotoxinsite.comosf.io A similar, yet undiscovered, enzymatic process could potentially exist for ochratoxins.

However, without direct experimental evidence, the formation of this compound is likely a minor event compared to the highly efficient and stereoselective production of the (3R)-epimer.

Post-Synthetic Epimerization Mechanisms

The formation of this compound is understood to be a post-synthetic modification rather than a direct product of the primary biosynthetic pathway of the producing fungi. Evidence for this is largely drawn from studies on the closely related and more abundant mycotoxin, Ochratoxin A (OTA). The epimerization of Ochratoxin B (OTB) at the C3 position of the dihydroisocoumarin moiety is thought to occur through chemical transformations influenced by external factors such as heat and pH, a phenomenon that has been more extensively documented for OTA.

Research has identified the existence of a heat-induced (3S)-epimer of OTA, which is the diastereomer of the naturally occurring (3R)-OTA. researchgate.netnih.gov This epimer has been detected in heat-processed commodities like roasted coffee. Given that OTB shares the same core structure as OTA, differing only by the absence of a chlorine atom on the dihydroisocoumarin ring, it is highly probable that it undergoes a similar epimerization process under thermal stress. nih.govmdpi.com

The proposed mechanism for this epimerization is analogous to that observed for other mycotoxins, such as deoxynivalenol (DON). researchgate.netbrill.com In the case of DON, epimerization at the C3 position proceeds through the formation of a 3-keto-DON intermediate. researchgate.netbrill.com This intermediate is subsequently reduced to form the 3-epi-DON. It is hypothesized that a similar mechanism is at play for Ochratoxin B. The application of heat can induce the formation of a transient 3-keto-Ochratoxin B intermediate. This keto-enol tautomerism at the C3 position would lead to a loss of the initial stereochemistry. Subsequent reduction of the keto group can then occur from either face of the molecule, leading to the formation of both the original (3R)-Ochratoxin B and its epimer, this compound ((3S)-Ochratoxin B).

While direct enzymatic production of this compound has not been described, the possibility of enzymatic involvement in the epimerization process under certain conditions cannot be entirely ruled out, though evidence for this is currently lacking. The primary route for the formation of this compound is considered to be a non-enzymatic, post-synthetic chemical transformation.

Table 1: Comparison of Ochratoxin B and its Epimer

FeatureOchratoxin BThis compound
Stereochemistry at C3 (3R)(3S)
Formation Primary biosynthetic productPost-synthetic epimerization product
Key Inducing Factor for Epimerization HeatHeat
Proposed Intermediate 3-keto-Ochratoxin B3-keto-Ochratoxin B

Table 2: Factors Influencing Ochratoxin B Epimerization

FactorInfluence on EpimerizationNotes
Temperature High temperatures promote epimerization.Observed in studies of heat-treated products containing ochratoxins. researchgate.netresearchgate.net
pH The pH of the medium can affect the stability and reactivity of the molecule, potentially influencing the rate of epimerization. nih.govresearchgate.netExtreme pH values in combination with heat could accelerate the process.
Presence of a C3-Keto Intermediate A necessary intermediate for the proposed epimerization mechanism.This is a hypothesized intermediate based on analogous reactions in other mycotoxins. researchgate.netbrill.com

Metabolism and Biotransformation of 3 Epi Ochratoxin B

Comparative Metabolic Pathways with Ochratoxin A and Ochratoxin B

The metabolism of ochratoxins, including Ochratoxin A (OTA) and Ochratoxin B (OTB), involves several key biochemical reactions. mdpi.comfrontiersin.orgmdpi.comnih.govresearchgate.net While direct studies on 3-epi-Ochratoxin B are limited, its structural similarity to OTB suggests it likely undergoes analogous metabolic transformations. The primary metabolic routes for OTA and OTB include hydroxylation, amide bond hydrolysis, and lactone ring opening. mdpi.comfrontiersin.orgmdpi.comnih.govresearchgate.net Dechlorination is a specific pathway for the conversion of OTA to OTB. mdpi.comnih.gov

Hydroxylation Reactions (e.g., Formation of 4-hydroxyochratoxin B)

Hydroxylation is a significant phase I metabolic reaction for ochratoxins. mdpi.comsemanticscholar.org In the case of OTB, it is metabolized to 4-hydroxyochratoxin B. nih.gov This reaction is catalyzed by microsomal enzymes, specifically cytochrome P450, and requires NADPH. nih.govnih.gov Studies with rat liver microsomes have confirmed the formation of 4-hydroxyochratoxin B from OTB. nih.gov Given that this compound is a stereoisomer of OTB, it is plausible that it also undergoes hydroxylation to form corresponding 4-hydroxy-3-epi-Ochratoxin B isomers. In comparison, OTA is hydroxylated to (4R)-4-hydroxyochratoxin A and (4S)-4-hydroxyochratoxin A. semanticscholar.org

Amide Bond Hydrolysis (e.g., Formation of Ochratoxin Beta)

The hydrolysis of the amide bond linking the dihydroisocoumarin moiety to L-phenylalanine is a major detoxification pathway for ochratoxins. frontiersin.orgnih.govsemanticscholar.org This cleavage results in the formation of a less toxic isocoumarin (B1212949) derivative and phenylalanine. frontiersin.org For OTB, this hydrolysis yields Ochratoxin beta (OTβ) and L-β-phenylalanine. nih.govcsic.es This process has been observed in vivo in rats, where OTB was metabolized to OTβ. nih.gov It is highly probable that this compound is similarly hydrolyzed to produce 3-epi-Ochratoxin beta and L-β-phenylalanine. The enzymatic hydrolysis of the amide bond in OTA to form Ochratoxin α (OTα) is a well-documented and crucial detoxification mechanism. frontiersin.orgmdpi.com

Lactone Ring Opening

Opening of the lactone ring is another potential metabolic pathway for ochratoxins. mdpi.comnih.govresearchgate.net This can occur under alkaline conditions and may lead to the formation of a lactone-opened metabolite. mdpi.com For OTA, this results in the formation of open-lactone OTA (OP-OTA), which has been reported to be more toxic than the parent compound in some studies. mdpi.com While less is known about the lactone ring opening of OTB and its epimer, it remains a possible, though likely minor, metabolic route.

Dechlorination Pathways (if applicable to 3-epi-Ochratoxin A conversion)

Dechlorination is the specific metabolic pathway that converts the chlorinated OTA to the non-chlorinated OTB. mdpi.comnih.govnih.gov This reaction is considered a detoxification step, as OTB is generally less toxic than OTA. nih.gov Some research suggests that OTB may arise from the dechlorination of OTA. capes.gov.brmdpi.com This pathway is not directly applicable to the metabolism of this compound itself, as it is already a non-chlorinated compound. However, it is relevant in the broader context of ochratoxin metabolism, as the formation of OTB from OTA is a known biotransformation. mdpi.comresearchgate.net

In Vitro Metabolic Studies Using Cellular and Subcellular Fractions (e.g., Microsomal Fractions)

In vitro studies using subcellular fractions, such as liver microsomes, have been instrumental in elucidating the metabolic pathways of ochratoxins. mdpi.comsemanticscholar.org Rat liver microsomal fractions, in the presence of NADPH, have been shown to metabolize OTB to 4-hydroxyochratoxin B. nih.govnih.gov The kinetic parameters for this reaction have been determined, and studies have shown that the presence of OTB does not inhibit the hydroxylation of OTA. nih.gov

A comparative in vitro study using liver S9 fractions from rats, humans, rabbits, and minipigs showed time-dependent formation of hydroxy-OTA and open-lactone OTA from OTA. mdpi.com While OTB was detected, it was considered a contaminant in the OTA standard rather than a metabolite in that particular study. mdpi.com However, other research has demonstrated the dechlorination of OTA to OTB in rabbit renal microsomes. nih.gov

Although direct in vitro studies on this compound are not widely available, the existing data on OTB metabolism in microsomal fractions provide a strong basis for predicting its metabolic fate. It is expected that this compound would also be a substrate for microsomal enzymes, leading to hydroxylated metabolites.

In Vivo Metabolism in Animal Models (excluding human clinical trials)

In vivo studies in animal models have provided valuable insights into the metabolism and excretion of ochratoxins. mdpi.comfrontiersin.orgsemanticscholar.org In rats administered OTB intraperitoneally, the major metabolites excreted in the urine were 4-hydroxyochratoxin B and Ochratoxin beta. nih.govnih.govnih.gov The ratio of these metabolites differed from that observed for OTA metabolites. nih.gov When given OTB, pigs were found to completely hydrolyze it to Ochratoxin beta. nih.gov

In rats, OTB is poorly absorbed and preferentially hydrolyzed in the intestinal tract. nih.gov The distribution of OTB in the body is similar to OTA, but OTB is excreted much faster, which contributes to its lower toxicity. nih.gov

While there is a lack of specific in vivo data for this compound, the findings for OTB in animal models suggest that it would likely be rapidly metabolized, primarily through hydrolysis to 3-epi-Ochratoxin beta, and excreted. The rapid metabolism and elimination are key factors in the lower in vivo toxicity of OTB compared to OTA. nih.gov

Table of Research Findings on Ochratoxin B Metabolism

Metabolic Pathway Metabolite(s) System/Model Key Findings Citations
Hydroxylation 4-hydroxyochratoxin BRat liver microsomesFormation confirmed in the presence of NADPH. nih.govnih.gov
Amide Bond Hydrolysis Ochratoxin betaRats (in vivo), Pigs (in vivo)OTB is hydrolyzed to OTβ. Complete hydrolysis observed in pigs. nih.govnih.gov
Excretion 4-hydroxyochratoxin B, Ochratoxin betaRats (in vivo)Excreted in urine. nih.govnih.govnih.gov
Absorption & Distribution Rats (in vivo)Poorly absorbed, preferentially hydrolyzed in the intestine. Faster excretion than OTA. nih.gov

Absorption and Distribution Patterns

There is currently no specific information available in scientific literature regarding the absorption and distribution patterns of this compound following ingestion or exposure. Toxicokinetic studies have not yet characterized its uptake from the gastrointestinal tract, its binding affinity for plasma proteins, or its subsequent distribution and potential accumulation in various tissues and organs.

Species-Specific Metabolic Differences

Research into how different animal species may metabolize this compound has not been reported. Comparative metabolic studies are essential for understanding species-specific susceptibility to mycotoxins, but this work has not been published for this particular epimer. Therefore, there is no data on potential variations in its biotransformation pathways across different species.

Role of Specific Enzymes in Epimerization and Metabolism

The enzymatic processes involved in the potential formation of this compound from Ochratoxin B, or its subsequent metabolism, have not been identified. While the epimerization of other mycotoxins, such as deoxynivalenol (B1670258), is known to be a multi-step enzymatic process involving specific dehydrogenases and reductases, no analogous pathway has been described for Ochratoxin B. It is unknown whether the epimerization of Ochratoxin B occurs enzymatically in vivo or through other means, such as heat treatment during food processing, as has been noted for the epimer of Ochratoxin A.

Biological Activity and Molecular Mechanisms of 3 Epi Ochratoxin B

In Vitro Cellular Responses (excluding direct toxicity profiles)

Studies on human liver cancer cells (HepG2) have demonstrated that Ochratoxin B, an epimer of 3-epi-Ochratoxin B, exhibits anti-proliferative effects. It has been shown to cause a pronounced inhibition of HepG2 cell division at concentrations ranging from 1 to 25 µg/mL. medchemexpress.com Specifically, Ochratoxin B inhibits the proliferation of HepG2 cells at doses as low as 1 µg/mL. nih.gov In broader studies on cytotoxicity, Ochratoxin B has demonstrated varied effects on different cell lines, including primary porcine kidney cells, rat renal proximal tubule cells, and human renal proximal epithelial cells, over a wide range of concentrations (0.001-100 mM). medchemexpress.com

Interactive Data Table: Effect of Ochratoxin B on HepG2 Cell Viability

Concentration (µg/mL) Effect on HepG2 Cells Reference
1 Inhibition of cell proliferation nih.gov

The cytotoxic effects of Ochratoxin B have been observed in vitro in both kidney and liver cells. nih.gov The mechanisms underlying this cytotoxicity are linked to the broader actions of ochratoxins, which can include the inhibition of protein synthesis and energy production, induction of oxidative stress, and triggering of apoptosis or necrosis. mdpi.com For its more toxic analogue, Ochratoxin A, the overproduction of Reactive Oxygen Species (ROS) is a primary mechanism, leading to oxidative damage to membranes, mitochondria, and DNA. unimi.it This oxidative stress can deplete cellular glutathione (B108866) (GSH) levels and increase the formation of markers like 8-oxoguanine. mdpi.com While this compound is generally less toxic, its cytotoxic actions are believed to follow similar, albeit less potent, pathways. In the presence of human serum albumin (HSA), the cytotoxic effects of Ochratoxin B on HepG2 liver cells are significantly reduced, suggesting that binding to albumin limits its cellular uptake and subsequent toxicity. mdpi.com

Cytotoxicity Mechanisms (e.g., kidney and liver cells)

Enzyme Inhibition and Modulation

The interaction of this compound with enzyme systems is a key aspect of its toxicological profile. However, specific research on this particular stereoisomer is limited, with most studies focusing on the more prevalent Ochratoxin A (OTA) and Ochratoxin B (OTB).

There is a notable lack of direct scientific evidence documenting the specific calcium channel blocker activity of this compound. Research has, however, identified Ochratoxin B as a mycotoxin with calcium channel blocking properties. nih.gov Studies on rat tracheas have shown that OTB can interact with calcium-channel antagonists like verapamil, suggesting a mechanism that involves perturbations of Ca2+ homeostasis. nih.gov Given that the biological activity of ochratoxins is highly dependent on their three-dimensional structure, it is plausible that the epimerization at the C3 position in this compound would alter its interaction with calcium channels compared to OTB. However, without direct experimental data, this remains a hypothesis.

Detailed studies on the interference of this compound with specific enzyme systems are not widely available in the current scientific literature. The primary mechanism of toxicity for the parent compound, Ochratoxin A, is the competitive inhibition of phenylalanyl-tRNA synthetase, which leads to a disruption of protein synthesis. nih.govnih.gov Ochratoxin B has been shown to be a much weaker inhibitor of this enzyme and does not significantly antagonize the inhibitory effect of OTA. nih.gov The stereochemical configuration is critical for this interaction. It is known that the ability of mycotoxins to interact with biological targets can be strongly dependent on molecular conformation and stereochemistry. acs.org Therefore, the altered stereochemistry of this compound at the C3 position of the dihydroisocoumarin ring likely modifies its binding affinity for phenylalanyl-tRNA synthetase and other potential enzyme targets, but specific inhibitory constants and mechanisms have not been elucidated.

Calcium Channel Blocker Activity

Comparative Biological Potency of this compound with Ochratoxin B and Ochratoxin A

The toxicity of ochratoxins varies significantly between the different forms, with Ochratoxin A generally being the most potent. nih.govmdpi.comnih.gov Ochratoxin B, the non-chlorinated analogue of OTA, is considered less toxic. nih.govcaymanchem.com

Research involving the synthesis and cytotoxic evaluation of all four stereoisomers of Ochratoxin A provides the most direct comparison. nih.gov A study using the human liver cell line HepG2 demonstrated that the stereochemistry at the L-phenylalanine moiety is the primary determinant of cytotoxicity. nih.gov The natural (3R)-Ochratoxin A was found to be the most cytotoxic isomer. Its epimer, (3S)-Ochratoxin A, showed comparable but slightly reduced toxicity. In contrast, the isomers containing D-phenylalanine were significantly less toxic.

While this study focused on OTA stereoisomers, it highlights that changes at the C3 position of the isocoumarin (B1212949) moiety have a less pronounced, but still present, effect on cytotoxicity compared to the configuration of the attached amino acid. nih.gov By extension, this compound, which differs from OTB at this C3 position, would be expected to have a different potency, though it is generally considered to be of low toxicity, similar to other detoxification products. For instance, the degradation product 2′R-OTA, another stereoisomer, exhibits a 10-fold lower cytotoxic effect on human kidney cells compared to OTA. mdpi.com

Table 1: Comparative Cytotoxicity of Ochratoxin A and B

Compound Test System Endpoint Relative Potency
Ochratoxin A HeLa S3 cells LC50 (µM) 5 (High)
Ochratoxin B HeLa S3 cells LC50 (µM) 54 (Low)
Ochratoxin A 1-day-old chicks LD50 (mg/kg) ~3.5 (High)
Ochratoxin B 1-day-old chicks LD50 (mg/kg) 54 (Low)

This table presents data comparing the toxicity of Ochratoxin A and Ochratoxin B from various studies to provide context for the likely lower potency of their epimers. Data sourced from Heussner & Bingle (2015). nih.gov

Stereoselectivity in Biological Recognition and Activity

Stereoselectivity is a fundamental principle in toxicology and pharmacology, where the three-dimensional structure of a molecule dictates its ability to interact with biological receptors and enzymes. acs.org The biological activity of ochratoxins is a clear example of this principle.

This implies that biological systems, such as enzyme active sites or transport proteins, can differentiate between these epimers. The specific orientation of the methyl group at C3 affects how the molecule fits into a binding pocket. Even minor changes in stereochemistry can have a negative effect on target interactions. mdpi.com Therefore, this compound is recognized differently by biological systems than Ochratoxin B, which generally results in reduced biological activity and lower toxicity. This difference is the basis for considering epimerization as a detoxification pathway for ochratoxins.

No Scientific Data Available for Detoxification of this compound

Following a comprehensive review of scientific literature, no information is available regarding the mitigation and detoxification of the specific chemical compound this compound. The requested article, structured around biological and enzymatic detoxification strategies, cannot be generated as no research studies on this particular epimer were found in the search results.

The compound this compound is listed as a biochemical available for research purposes, often as a chemical standard. scbt.combio-equip.cn However, the extensive body of research on mycotoxin detoxification focuses on its more prevalent parent compounds, Ochratoxin A (OTA) and Ochratoxin B (OTB). nih.govfrontiersin.orgnih.gov

Detoxification strategies such as microbial biotransformation and enzymatic degradation are well-documented for OTA and OTB. The primary biological detoxification pathway for these ochratoxins is the hydrolysis of the amide bond, which splits the molecule into less toxic components like ochratoxin α (for OTA) or ochratoxin β (for OTB) and phenylalanine. frontiersin.orgnih.govcsic.es This is achieved by various microorganisms and their enzymes, including carboxypeptidases and amidases. csic.esmdpi.com Another metabolic pathway involves hydroxylation. nih.govmdpi.com

The concept of epimerization—the change in the orientation of a single stereocenter—is a known detoxification mechanism for other mycotoxins, such as the conversion of deoxynivalenol (B1670258) (DON) to the less toxic 3-epi-DON. frontiersin.orgnih.govmdpi.com However, based on the available data, this pathway has not been described for Ochratoxin B. While a heat-induced epimer of OTA (3S-OTA) has been studied, there is no corresponding research on the biological formation or degradation of this compound. nih.gov

Strategies for Mitigation and Detoxification of Ochratoxins Relevant to 3 Epi Ochratoxin B

Physical Decontamination Methods (General Principles)

Physical decontamination methods aim to reduce mycotoxin levels in contaminated commodities through physical means, without the use of chemical reagents. nih.gov These techniques include methods that degrade the toxin, such as irradiation, and those that eliminate the toxin or contaminated portions through separation and cleaning. preprints.orgpreprints.org Factors like temperature, exposure time, and the moisture content of the food matrix can influence the effectiveness of these treatments. preprints.org

Irradiation is a physical method that utilizes ionizing (gamma rays, electron beams) or non-ionizing (ultraviolet) energy to degrade mycotoxins. preprints.orgresearchgate.net Gamma irradiation has been shown to be effective in destroying Ochratoxin A, although its efficacy can be limited in food matrices. nih.govresearchgate.net While gamma rays have high penetration power, electron beam radiation is less penetrating. preprints.org Studies show that irradiation can reduce OTA levels in various products, but high doses may be required, which can potentially alter the physicochemical properties and nutritional value of the food, such as reducing vitamins or proteins. preprints.orgresearchgate.net

CommodityIrradiation TypeDose (kGy)Reduction (%)Source
CornElectron Beam1065.6% preprints.org
Red Pepper PowderGamma2-30Up to 25% preprints.org
Coffee Beans (artificially contaminated)GammaNot specifiedDestroyed OTA nih.gov

Adsorption involves binding the toxin to the surface of an adsorbent material, which can then be removed from the food or feed. mdpi.com This method is widely researched for liquid matrices like wine and beer. nih.gov Various adsorbents, including activated carbon (AC), bentonite, and chitosan, have demonstrated efficacy in removing OTA. nih.govnih.gov Activated carbon, in particular, shows a significant adsorption capacity for OTA. nih.govacs.org However, a major drawback is its non-specific nature, as it can also adsorb desirable compounds like pigments and phenols, potentially affecting the sensory quality of the product. nih.gov Modified adsorbents, such as dietary activated carbon and organic-inorganic hybrid bentonite, are being developed to improve specificity and efficiency. nih.gov

AdsorbentMatrixConditions/DosageAdsorption Efficiency (%)Source
Activated Carbon (AC)PBS solution (5 ng/mL OTA)1 mg/mL100% nih.gov
Activated Carbon (AC)Wine (5 ng/mL OTA)1 mg/mL87% nih.gov
Potassium CaseinateRed Wine150 g/hLUp to 82% acs.org
KSF-MontmorilloniteRed Wine250 mg60-100% nih.gov
Chitosan BeadRed WineNot specified60-100% nih.gov
Micronized Olive PomaceAqueous solution (pH=2)Not specified>89% nih.gov

Advanced and conventional cleaning methods focus on the mechanical separation and removal of the most contaminated parts of a commodity. mdpi.comnih.gov Techniques such as shelling, washing, polishing, and sorting can significantly reduce ochratoxin levels. preprints.orgpreprints.org For instance, since mycotoxins are often concentrated in the outer layers of grains and beans, processes like shelling cocoa beans or polishing rice can be highly effective. preprints.orgpreprints.org Washing with water alone can achieve a notable reduction, and this effect can be enhanced by using chemical solutions. preprints.org Advanced techniques like accelerated solvent extraction (ASE) can achieve very high reduction rates, although they may be more suitable for industrial applications. preprints.org

MethodCommodityReduction (%)Source
ShellingCocoa BeansOver 95% preprints.org
Washing (with water)Black Pepper~20.2% preprints.org
Washing (with water)White Pepper~16.3% preprints.org
Accelerated Solvent Extractor (ASE 200)Cocoa Shells95% preprints.org
Filtration (0.45 μm membrane)Wine80% nih.gov

Adsorption Techniques

Chemical Decontamination Methods (General Principles)

Chemical decontamination methods utilize chemical agents to destroy the mycotoxin's toxic structure, typically by hydrolyzing the lactone ring or the amide bond in the ochratoxin molecule. nih.govcreative-diagnostics.com This process transforms the toxin into less toxic or non-toxic degradation products, such as OTα and phenylalanine. mdpi.comcreative-diagnostics.com A variety of chemical agents, including oxidizing agents like ozone and various organic and inorganic acids, have been investigated for this purpose. nih.govmdpi.com

Ozone (O₃) is a powerful oxidizing agent that effectively degrades a range of mycotoxins, including ochratoxins. mdpi.combiomedpharmajournal.org It is recognized as a Generally Recognized as Safe (GRAS) substance for certain applications in the food industry. biomedpharmajournal.org Ozonation can be applied in either gaseous or aqueous form and works by destroying the chemical structure of the toxin. nih.govbiomedpharmajournal.org Studies have demonstrated significant reductions in OTA levels in various commodities, such as wheat, corn, and sausages, following ozone treatment. preprints.orgresearchgate.net A key advantage of ozonation is that it decomposes into oxygen, leaving no harmful residues in the treated product. preprints.org However, its application requires a controlled environment as ozone is a toxic gas. mdpi.com

CommodityOzone TreatmentReduction (%)Source
Corn100 mg/L for 180 min70.7% researchgate.net
Sultanas12.8 mg/L gaseous O₃ for 120 min60.2% preprints.org
WheatGaseous O₃ (conditions not specified)75% preprints.org
Broiler MeatOzonated Water (concentration not specified)~48% (average reduction) biomedpharmajournal.org

Organic acids such as acetic acid, citric acid, and lactic acid can be used to reduce ochratoxin contamination. nih.govcreative-diagnostics.com These acids work by creating acidic conditions that can lead to the decomposition of the toxin. creative-diagnostics.com Research has shown that washing contaminated products with solutions of organic acids can be more effective than washing with water alone. preprints.org For example, using organic acids to treat grape residues was found to be effective in reducing OTA levels. nih.gov The mechanism involves altering the toxin's structure, rendering it less harmful. creative-diagnostics.com

Organic AcidCommodityReduction (%)Source
Acetic Acid (washing)Pepper25.8% preprints.org
Citric Acid (washing)Pepper26.2% preprints.org
Lactic AcidGrape PomaceEffective reduction (quantitative data not specified) creative-diagnostics.com

Future Research Directions in 3 Epi Ochratoxin B Studies

Elucidation of Specific Biosynthetic Pathways for 3-epi-Ochratoxin B

The biosynthesis of ochratoxins is a complex process involving multiple enzymatic steps. Fungi from the genera Aspergillus and Penicillium are known producers of OTA and OTB. nih.gov It is understood that these two mycotoxins can be produced concurrently by the same fungal species, with the ratio of their production being highly dependent on specific culture conditions such as the carbon and nitrogen sources available. nih.gov

The biosynthetic origin of this compound, however, remains largely uncharacterized. It is hypothesized that its formation could occur through several potential mechanisms that require dedicated investigation:

Enzymatic Epimerization: A specific epimerase enzyme present in the producing fungus could convert Ochratoxin B into its 3-epi-isomer at the C-3 position of the dihydroisocoumarin ring. Future research should focus on screening fungal genomes for genes encoding putative epimerases and characterizing their activity.

Divergent Pathway: The epimer may arise from a branch point in the main ochratoxin biosynthetic pathway, where an intermediate is processed by a different set of enzymes, leading to the alternative stereochemical configuration.

Non-Enzymatic Conversion: Spontaneous epimerization could occur under specific physicochemical conditions (e.g., pH, temperature) within the fungal cell or in the surrounding matrix. Studies on the heat-induced epimerization of OTA suggest that external factors can induce stereochemical changes. nih.gov

Future research must employ advanced techniques such as isotopic labeling studies, comparative genomics, and transcriptomics of ochratoxin-producing fungi under various conditions to pinpoint the exact origin and regulatory controls of this compound synthesis.

Comprehensive Comparative Studies of Epimeric Forms

The biological activity and toxicity of ochratoxins are known to be highly dependent on their chemical structure. For instance, OTB, the non-chlorinated analogue of OTA, is generally considered to be significantly less toxic. nih.gov Similarly, early studies on a heat-induced epimer of OTA indicated that it was about 10 times less toxic than OTA in in-vitro assays. nih.gov These findings underscore the critical role of stereochemistry in toxicological outcomes.

A significant gap exists in the comparative toxicology of Ochratoxin B and its 3-epi form. Future research should prioritize comprehensive studies to compare these epimers across several domains:

Toxicokinetics: Comparative analysis of absorption, distribution, metabolism, and excretion (ADME) profiles in various animal models. Differences in protein binding, particularly to serum albumin, can dramatically alter a toxin's half-life and distribution, as seen with OTA. tandfonline.com

Toxicodynamics: In-vitro and in-vivo studies to compare their effects on key toxicological endpoints, such as nephrotoxicity, hepatotoxicity, immunotoxicity, and carcinogenicity. nih.govuni-konstanz.de

Cellular Mechanisms: Investigating differences in their ability to induce oxidative stress, apoptosis, inhibit protein synthesis, or form DNA adducts. uni-konstanz.deresearchgate.net

A comparative study on the in-vitro cytotoxicity of various ochratoxins provided the following data, highlighting the potential for varied biological effects among isomers.

CompoundIC50 Value (µM)Relative Toxicity
Ochratoxin A (OTA)0.24High
2'R-Ochratoxin A (diastereomer)6.48 (27x higher than OTA)Low
Ochratoxin B (OTB)Data indicates lower toxicity than OTAModerate to Low
Ochratoxin α (OTα)Data indicates lower toxicity than OTALow
Data derived from in-vitro studies on chicken embryonic cell lines. researchgate.net

Future studies should generate similar comparative data specifically for this compound against its parent compound.

Development of Highly Specific Analytical Methods for Epimeric Differentiation

The co-occurrence of mycotoxin isomers in food and feed presents a significant analytical challenge. nih.gov Standard analytical methods developed for Ochratoxin A and B, such as High-Performance Liquid Chromatography (HPLC) with fluorescence detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), may not be sufficient to resolve and accurately quantify epimers like this compound. mdpi.comnih.gov

Future research must focus on creating advanced, highly specific analytical techniques capable of robustly differentiating between ochratoxin epimers. Key areas for development include:

Chiral Chromatography: The use of chiral stationary phases in HPLC or gas chromatography (GC) is a promising avenue for separating stereoisomers.

High-Resolution Mass Spectrometry (HRMS): While epimers have the same mass, subtle differences in fragmentation patterns under specific ionization conditions might be exploited for differentiation.

Immunoassays: The development of monoclonal antibodies with high specificity for the unique epitope presented by the 3-epi configuration is a critical goal. ahdb.org.uk This would enable the creation of specific enzyme-linked immunosorbent assays (ELISAs) or immunoaffinity columns for targeted sample cleanup and detection. mdpi.comahdb.org.uk

Capillary Electrophoresis: This technique offers high separation efficiency and could be optimized for the separation of charged epimeric forms. nih.gov

The validation of these methods using certified reference materials for this compound will be a crucial step to ensure accuracy and reproducibility in research and routine monitoring.

Advanced Mechanistic Studies on Epimer-Specific Biological Interactions

The toxicity of ochratoxins is believed to stem from their interaction with various biological molecules. The mechanism of action for OTA is complex and thought to involve multiple pathways, including the competitive inhibition of phenylalanyl-tRNA synthetase, disruption of mitochondrial energy production, and induction of oxidative stress. uni-konstanz.deresearchgate.net The structural differences between epimers, though subtle, can lead to significant variations in how they interact with biological targets.

Future mechanistic studies on this compound should explore:

Enzyme-Substrate Interactions: Using molecular modeling and in-vitro enzymatic assays to compare the binding affinity of Ochratoxin B and this compound to key enzymes. The orientation of the hydroxyl group at the C-3 position could drastically alter binding efficiency within an enzyme's active site.

Protein Binding: Quantifying and comparing the binding affinities of the epimers to serum albumins from different species. tandfonline.com Lower binding affinity could lead to faster clearance and reduced systemic toxicity.

Transporter Interactions: Investigating whether the epimers interact differently with membrane transporters in the kidneys and intestines, which could explain potential differences in nephrotoxicity and absorption rates.

Exploration of Epimerization Reversibility and Its Implications

The discovery of a heat-induced epimer of OTA in roasted coffee raises important questions about the stability of ochratoxin stereochemistry during food processing. nih.gov It is crucial to understand if the epimerization of Ochratoxin B to this compound can occur and if this process is reversible.

Future research should address:

Conditions for Epimerization: Systematically studying the effects of temperature, pH, pressure, and food matrix components on the conversion of Ochratoxin B to its epimer.

Reversibility: Determining if this compound can revert to the native Ochratoxin B form under different conditions, such as during storage or digestion.

Biotechnological Applications for this compound Production or Biotransformation

Biotechnological approaches are increasingly being explored for the detoxification of mycotoxins. nih.govfrontiersin.org These methods often involve the use of microorganisms or their enzymes to degrade toxins into less harmful compounds. frontiersin.org The degradation of OTA to the less toxic Ochratoxin α is a well-known example. nih.gov

If this compound is confirmed to have significantly lower toxicity than Ochratoxin B, this opens up novel biotechnological possibilities:

Detoxification by Epimerization: Research could focus on identifying and isolating enzymes (epimerases) from microorganisms that can specifically convert Ochratoxin B into this compound. This would represent a novel strategy for detoxifying contaminated feed and food products.

Directed Biosynthesis: If the biosynthetic pathway is elucidated, it may be possible to genetically modify ochratoxin-producing fungi to selectively synthesize the less toxic 3-epi form instead of Ochratoxin B.

Screening for Biocontrol Agents: Yeasts and bacteria used in food fermentation could be screened for their ability to induce epimerization, potentially offering a natural and effective method for reducing mycotoxin toxicity during processing. nih.gov

The exploration of these biotechnological avenues could provide environmentally friendly and highly specific solutions for managing the risks associated with ochratoxin contamination. nih.gov

Q & A

Q. How should researchers address potential conflicts between in vitro and in vivo toxicity data for this compound?

  • Methodological Answer : Perform physiologically based pharmacokinetic (PBPK) modeling to reconcile discrepancies. Consider species-specific metabolic differences (e.g., cytochrome P450 activity) and tissue distribution patterns. Validate models using radiolabeled 14C^{14}C-3-epi-Ochratoxin B in animal studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.